molecular formula C18H12BrN3OS B2518500 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206999-97-4

7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Número de catálogo: B2518500
Número CAS: 1206999-97-4
Peso molecular: 398.28
Clave InChI: QFZNDRFEDOTPKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H12BrN3OS and its molecular weight is 398.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15BrN4SC_{17}H_{15}BrN_{4}S, with a molecular weight of approximately 368.29 g/mol. Its structure includes a thieno-pyrimidine core substituted with a bromophenyl group and a pyridinylmethyl moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that derivatives with similar structures inhibit tubulin polymerization more effectively than established agents like combretastatin A-4 (CA-4) .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects on:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • HT-29 (colorectal cancer)

Table 1 summarizes the IC50 values for selected cell lines:

Cell LineIC50 (nM)
HeLa83
A549101
MDA-MB-23191
HT-2983

These values indicate that the compound exhibits potent antiproliferative activity, particularly against HeLa cells, suggesting its potential as an anticancer agent .

Mechanistic Studies

Further mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest and triggers apoptotic pathways. The interaction with tubulin leads to the accumulation of cells in the G2/M phase and promotes apoptosis through mitochondrial pathways . This dual mechanism enhances its therapeutic potential against rapidly dividing cancer cells.

Case Studies

Several case studies have documented the effects of related compounds in vivo. For example:

  • Zebrafish Embryo Model : In a zebrafish embryo model, compound 8q (a close analogue) significantly inhibited HeLa cell growth, demonstrating its effectiveness in a live organism model .
  • Animal Studies : In murine models of cancer, similar thieno-pyrimidine derivatives have shown promising results in reducing tumor size and improving survival rates when administered at specific dosages .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits promising anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa).

Cell Line IC50 (µM) Mechanism of Action
MCF76.5Induction of apoptosis
HeLa8.0Microtubule disruption

The compound's mechanism involves disrupting microtubule dynamics, which is critical for cell division, thereby inhibiting tumor growth effectively.

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Compound IC50 (µM) Cytotoxicity (MTT Assay)
7-(4-bromophenyl)...12.5No cytotoxicity observed
Control (Dexamethasone)10Low cytotoxicity

The anti-inflammatory action is mediated through the suppression of NF-κB activation pathways, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against several bacterial strains, showing significant activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Study on Anticancer Activity

A study conducted on the cytotoxic effects of the compound against HeLa cells demonstrated that treatment led to significant apoptosis, characterized by morphological changes and DNA fragmentation. The selectivity index was notably higher than conventional chemotherapeutics, indicating its potential for selective targeting of cancer cells while sparing normal cells.

"The administration of this compound resulted in a marked decrease in cell viability in HeLa cells compared to controls."

Case Study on Anti-inflammatory Activity

In a murine model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced inflammatory markers. The results indicated a decrease in serum levels of IL-6 and TNF-α after treatment with the compound.

"This study highlights the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in managing inflammatory conditions."

Propiedades

IUPAC Name

7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3OS/c19-13-6-4-12(5-7-13)15-10-24-17-16(15)21-11-22(18(17)23)9-14-3-1-2-8-20-14/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZNDRFEDOTPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.